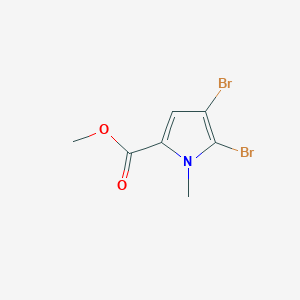

Methyl 4,5-dibromo-1-methylpyrrole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4,5-dibromo-1-methylpyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2NO2/c1-10-5(7(11)12-2)3-4(8)6(10)9/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTOZAUBXQWRZIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=C1Br)Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Guide to the Spectroscopic Characterization of Methyl 4,5-dibromo-1-methylpyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4,5-dibromo-1-methylpyrrole-2-carboxylate is a substituted pyrrole that holds potential as a building block in the synthesis of more complex molecules in medicinal chemistry and materials science.[1] Accurate structural elucidation of this compound is paramount for its application. This in-depth technical guide provides a detailed overview of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide outlines standardized protocols for data acquisition and offers a thorough analysis of the anticipated spectral features, grounded in the fundamental principles of spectroscopy and the known effects of substituents on the pyrrole ring.[2] This document is intended to serve as a practical resource for researchers to predict, acquire, and interpret the spectroscopic data for this compound, thereby ensuring its unambiguous characterization.

Introduction: The Structural Significance of Substituted Pyrroles

The pyrrole ring is a fundamental five-membered aromatic heterocycle present in a wide array of biologically active natural products, pharmaceuticals, and functional materials.[2][3] The substituent pattern on the pyrrole core dictates its chemical properties and biological activity. Consequently, the precise characterization of substituted pyrroles like this compound is a critical step in research and development.

Spectroscopic techniques are the cornerstone of molecular characterization.[3] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while IR spectroscopy identifies the functional groups present. Mass spectrometry, on the other hand, determines the molecular weight and provides insights into the fragmentation pattern of the molecule. This guide will systematically explore each of these techniques in the context of the target molecule.

Molecular Structure and Predicted Spectroscopic Data

The structure of this compound contains several key features that will give rise to distinct spectroscopic signals: a pyrrole ring, two bromine substituents, an N-methyl group, and a methyl ester group.

Figure 1: Structure of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three types of non-equivalent protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atoms and the ester group, and the electron-donating effect of the N-methyl group.[2]

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 6.9 - 7.2 | Singlet | 1H | H-3 | The sole proton on the pyrrole ring, deshielded by the adjacent ester group and the aromatic system. |

| ~ 3.9 - 4.1 | Singlet | 3H | N-CH₃ | Protons of the N-methyl group, typically found in this region for N-alkylated pyrroles. |

| ~ 3.8 - 3.9 | Singlet | 3H | O-CH₃ | Protons of the methyl ester group, with a characteristic chemical shift in this range. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The presence of bromine atoms will cause a significant downfield shift for the carbons they are attached to.[2]

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 160 - 165 | C=O | Carbonyl carbon of the ester group, highly deshielded. |

| ~ 125 - 130 | C-2 | Carbon attached to the ester group. |

| ~ 115 - 120 | C-3 | Carbon bearing the single proton. |

| ~ 100 - 105 | C-4 | Carbon attached to a bromine atom, shielded compared to C-5 due to the position relative to the ester. |

| ~ 95 - 100 | C-5 | Carbon attached to a bromine atom, significantly shielded. |

| ~ 51 - 53 | O-CH₃ | Methyl carbon of the ester. |

| ~ 36 - 38 | N-CH₃ | N-methyl carbon. |

Predicted Infrared (IR) Spectral Data

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~ 1710 - 1730 | Strong | C=O stretch (ester) |

| ~ 1500 - 1550 | Medium | C=C stretch (pyrrole ring) |

| ~ 1200 - 1300 | Strong | C-O stretch (ester) |

| ~ 700 - 800 | Medium-Strong | C-Br stretch |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry will reveal the molecular weight and fragmentation pattern. The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) with relative intensities of approximately 1:2:1.

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| ~ 297/299/301 | [M]⁺ (Molecular ion) |

| ~ 266/268/270 | [M - OCH₃]⁺ |

| ~ 238/240/242 | [M - COOCH₃]⁺ |

Experimental Protocols

The following are generalized protocols for acquiring high-quality spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Figure 2: General workflow for NMR data acquisition and analysis.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Perform standard shimming and locking procedures to optimize the magnetic field homogeneity. Tune the probe for both ¹H and ¹³C frequencies.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Perform phasing and baseline correction to obtain a clean spectrum.

-

Spectral Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Assign the peaks in both ¹H and ¹³C NMR spectra based on their chemical shifts, multiplicities, and integration values.

Infrared (IR) Spectroscopy

Protocol:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Protocol:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) or Electrospray Ionization (ESI) can be used. EI is likely to produce more fragmentation, which can be useful for structural elucidation.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Pay close attention to the isotopic pattern characteristic of bromine-containing compounds.

Conclusion

This guide provides a comprehensive framework for the spectroscopic characterization of this compound. By understanding the predicted spectral data and following the outlined experimental protocols, researchers can confidently acquire and interpret the necessary data to confirm the structure and purity of this important synthetic intermediate. The principles and techniques discussed herein are broadly applicable to the characterization of other substituted pyrroles and related heterocyclic compounds.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 4,5-dibromo-1-methylpyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive technical analysis of the ¹H and ¹³C NMR spectra of Methyl 4,5-dibromo-1-methylpyrrole-2-carboxylate, a substituted pyrrole of interest in synthetic and medicinal chemistry. By dissecting the influence of the N-methyl, methyl carboxylate, and bromine substituents on the pyrrole ring, this document serves as a practical reference for the structural elucidation and characterization of similarly complex heterocyclic systems. We will delve into the theoretical underpinnings of the observed chemical shifts and coupling constants, present detailed experimental protocols for data acquisition, and provide a framework for the interpretation of the spectral data.

Introduction: The Significance of Substituted Pyrroles and the Power of NMR

The pyrrole ring is a fundamental heterocyclic scaffold present in a vast array of biologically active natural products and pharmaceutical agents.[1] The specific substitution pattern on the pyrrole nucleus dictates its chemical properties and biological activity. This compound is a highly functionalized derivative, and understanding its precise three-dimensional structure is paramount for its application in drug design and materials science.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous determination of molecular structure in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the chemical environment of each atom within a molecule. This guide will provide a detailed interpretation of the ¹H and ¹³C NMR spectra of the title compound, grounded in the fundamental principles of NMR spectroscopy.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the absence of a publicly available experimental spectrum for this compound, the following spectral data are predicted based on the known chemical shifts of unsubstituted pyrrole and the established effects of the individual substituents.[1][2] The substituents—two bromine atoms, an N-methyl group, and a methyl carboxylate group—exert distinct electronic and steric effects that influence the chemical shifts of the pyrrole ring proton and carbons. Generally, electron-withdrawing groups like bromine and the methyl carboxylate group are expected to deshield the remaining ring proton and carbons, causing their signals to appear at a higher chemical shift (downfield).[1]

Molecular Structure

Caption: Molecular structure of the title compound.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~ 7.0 - 7.2 | Singlet | 1H | H-3 |

| 2 | ~ 3.9 | Singlet | 3H | N-CH₃ |

| 3 | ~ 3.8 | Singlet | 3H | O-CH₃ |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |

| 1 | ~ 160 | C=O (ester) |

| 2 | ~ 125 | C-2 |

| 3 | ~ 115 | C-3 |

| 4 | ~ 105 | C-4 |

| 5 | ~ 100 | C-5 |

| 6 | ~ 52 | O-CH₃ |

| 7 | ~ 38 | N-CH₃ |

In-depth Spectral Analysis

¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to be relatively simple, exhibiting three distinct singlet signals.

-

H-3 Proton: The sole proton on the pyrrole ring, H-3, is expected to resonate as a singlet in the aromatic region, predicted to be around 7.0-7.2 ppm. Its downfield shift is a consequence of the deshielding effects of the adjacent electron-withdrawing methyl carboxylate group at C-2 and the bromine atom at C-4. The absence of adjacent protons results in a singlet multiplicity.

-

N-Methyl Protons: The three protons of the N-methyl group are predicted to appear as a sharp singlet at approximately 3.9 ppm. The chemical shift is influenced by the electronic environment of the pyrrole ring.

-

O-Methyl Protons: The protons of the methyl ester group are also expected to be a singlet, resonating at around 3.8 ppm. This chemical shift is characteristic of methyl esters.

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven unique carbon atoms in the molecule.

-

Carbonyl Carbon: The ester carbonyl carbon is expected to have the most downfield chemical shift, around 160 ppm, which is a typical value for this functional group.

-

Pyrrole Ring Carbons:

-

C-2: This carbon is attached to the electron-withdrawing methyl carboxylate group and is predicted to be the most deshielded of the ring carbons, appearing around 125 ppm.

-

C-3: The carbon bearing the only ring proton is expected to resonate at approximately 115 ppm.

-

C-4 and C-5: These carbons are directly bonded to the electronegative bromine atoms, which typically cause a shielding effect on the directly attached carbon in aromatic systems. Therefore, their signals are predicted to be upfield relative to the other ring carbons, at around 105 ppm and 100 ppm, respectively.

-

-

Methyl Carbons:

-

O-CH₃: The methyl carbon of the ester group is anticipated to appear around 52 ppm.

-

N-CH₃: The N-methyl carbon is expected at a slightly more upfield position, around 38 ppm.

-

Experimental Protocols

To obtain high-quality NMR spectra, meticulous sample preparation and appropriate instrument parameter selection are crucial.

Sample Preparation

References

Physical and chemical properties of dibrominated methylpyrrole esters

An In-Depth Technical Guide to the Physical and Chemical Properties of Dibrominated Methylpyrrole Esters

Introduction: The Pyrrole Scaffold in Modern Drug Discovery

The pyrrole ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and drug development.[1][2] It is a privileged scaffold found in numerous natural products and synthetic compounds with a wide spectrum of biological activities, including antibacterial, antiviral, and anticancer properties.[3][4] Marketed drugs such as atorvastatin, a cholesterol-lowering agent, and sunitinib, a chemotherapy drug, feature the pyrrole moiety, highlighting its significance.[3][4]

Modification of the pyrrole core through substitution is a key strategy for modulating the physicochemical properties and pharmacological profiles of these molecules.[5] Halogenation, particularly bromination, is a powerful tool for creating structural diversity and influencing electronic properties, which can enhance binding affinity to biological targets. This guide focuses specifically on dibrominated methylpyrrole esters, a class of compounds that serve as versatile intermediates in the synthesis of more complex, biologically active molecules. Understanding their physical and chemical properties is paramount for researchers aiming to leverage these scaffolds in drug discovery programs.

Chemical Structure and Isomerism

The substitution pattern on the pyrrole ring dictates the compound's properties. A dibrominated methylpyrrole ester can exist in several isomeric forms depending on the positions of the two bromine atoms and the methyl ester group on the N-methylated pyrrole ring. The numbering convention for the pyrrole ring is critical for unambiguously identifying these isomers.

Caption: General structure of Methyl 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylate.

Synthesis and Regiocontrol

The synthesis of dibrominated methylpyrrole esters is typically achieved through electrophilic bromination of a methylpyrrole ester precursor. The regioselectivity of this reaction—that is, which positions on the pyrrole ring are brominated—is heavily influenced by the directing effect of the substituents already present and the choice of brominating agent.

The ester group (-COOCH₃) is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic substitution. This deactivation is most pronounced at the adjacent (ortho) and alternate (para) positions. For a methyl 1H-pyrrole-2-carboxylate, this deactivating effect generally directs incoming electrophiles to the C4 and C5 positions.

A common and effective method for dibromination involves using N-Bromosuccinimide (NBS) in a suitable solvent like tetrahydrofuran (THF). This reagent is a reliable source of electrophilic bromine. However, achieving specific regioselectivity can be complex. For instance, while standard conditions with NBS might favor 4,5-dibromination on a 2-ester pyrrole, milder reagents like tetrabutylammonium tribromide (TBABr₃) have been shown to provide different selectivity, particularly for C5-monobromination on pyrrole-2-carboxamides.[6] Careful control of reaction conditions (temperature, solvent, and stoichiometry) is crucial for obtaining the desired dibrominated isomer in high yield and purity.[6]

Experimental Protocol: Synthesis of Methyl 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylate

This protocol describes a representative synthesis based on established methodologies for pyrrole bromination.

Materials:

-

Methyl 1-methyl-1H-pyrrole-2-carboxylate

-

N-Bromosuccinimide (NBS)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 1-methyl-1H-pyrrole-2-carboxylate (1.0 equivalent) in anhydrous THF.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add N-Bromosuccinimide (2.1 equivalents) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C. The succinimide byproduct will precipitate as the reaction proceeds.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, cool the mixture back to 0 °C and quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.

-

Work-up:

-

Filter the mixture to remove the precipitated succinimide.

-

Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent.

-

-

Characterization: Combine the pure fractions, remove the solvent in vacuo, and characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Caption: Workflow for the synthesis and purification of dibrominated methylpyrrole esters.

Physical Properties

The physical properties of dibrominated methylpyrrole esters are determined by their molecular structure, including polarity, molecular weight, and potential for intermolecular interactions.

| Property | Description | Citation |

| Appearance | Typically white to off-white or pale yellow crystalline solids or oils at room temperature. | |

| Boiling Point | Higher than non-brominated analogues due to increased molecular weight and stronger van der Waals forces. As esters, they have lower boiling points than corresponding carboxylic acids because they cannot engage in intermolecular hydrogen bonding with each other. | [7] |

| Melting Point | For crystalline solids, the melting point is influenced by the crystal lattice energy and molecular symmetry. Isomers will have distinct melting points. | |

| Solubility | Generally soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. Their solubility in water is low, though they can act as hydrogen bond acceptors with water molecules. Esters with three to five carbons often have borderline water solubility. | [7] |

| Polarity | Ester molecules are polar due to the C=O and C-O bonds. The addition of two bromine atoms further increases the molecular polarity and density. | [7] |

Spectroscopic Characterization

Unambiguous identification of dibrominated methylpyrrole esters relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The chemical shifts and coupling constants of the remaining pyrrole proton(s) are highly informative for determining the substitution pattern. The electron-withdrawing effects of the bromine atoms and the ester group will shift the signals of adjacent protons downfield. The methyl group of the ester typically appears as a singlet around 3.7-3.9 ppm.

-

¹³C NMR: The number of signals and their chemical shifts reveal the carbon skeleton. Carbons bonded to bromine atoms are significantly shielded and appear at characteristic upfield shifts. The carbonyl carbon of the ester appears far downfield (>160 ppm).

-

-

Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight and elemental composition. The presence of two bromine atoms results in a characteristic isotopic pattern (M, M+2, M+4 peaks) due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This pattern is a definitive indicator of a dibrominated compound.[8]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. A strong absorption band around 1700-1730 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretch. Other bands will correspond to C-H, C-N, and C-Br vibrations.[9]

Chemical Properties and Reactivity

The chemical reactivity of dibrominated methylpyrrole esters is governed by the interplay of the aromatic pyrrole ring, the deactivating ester group, and the two bromine substituents.

-

Reactivity of the Pyrrole Ring: The two bromine atoms and the ester group significantly deactivate the pyrrole ring, making further electrophilic substitution challenging. However, under harsh conditions, additional substitution or ring-opening reactions may occur. The bromine atoms themselves can participate in reactions, such as metal-halogen exchange (e.g., with organolithium reagents) to form lithiated pyrroles, which can then be trapped with various electrophiles. This provides a pathway to introduce further functionalization.

-

Reactivity of the Ester Group: The methyl ester functionality is susceptible to nucleophilic acyl substitution.

-

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. The reaction rate can be influenced by steric hindrance from adjacent substituents on the pyrrole ring.[10]

-

Amidation: Reaction with amines can convert the ester into an amide, a common transformation in the synthesis of bioactive molecules.

-

Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

-

Stability: These compounds are generally stable under normal laboratory conditions but may be sensitive to strong acids, strong bases, and high temperatures. As with many halogenated organic compounds, they should be handled with appropriate safety precautions.

Applications in Research and Drug Development

Dibrominated methylpyrrole esters are not typically final drug products but are highly valuable as synthetic intermediates. Their utility stems from the multiple reactive sites they possess.

-

Scaffolds for Lead Optimization: They serve as a rigid core structure onto which various functional groups can be introduced. The bromine atoms are particularly useful as handles for cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the construction of complex carbon-carbon or carbon-heteroatom bonds. This enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[2]

-

Precursors to Natural Products and Analogs: Many marine natural products contain brominated pyrrole motifs. Dibrominated esters can serve as key starting materials for the total synthesis of these complex molecules and their analogs.

-

Probes for Chemical Biology: The functionalizable nature of these compounds makes them suitable for developing chemical probes to study biological pathways or validate drug targets.

Conclusion

Dibrominated methylpyrrole esters are a functionally rich and synthetically versatile class of molecules. Their properties are defined by the strong electronic influence of the bromine and ester substituents on the pyrrole ring. A thorough understanding of their synthesis, particularly the control of regioselectivity, and their distinct reactivity profiles is essential for chemists. For researchers in drug development, these compounds represent advanced building blocks, offering multiple avenues for elaboration into novel and potent therapeutic agents. The strategic use of their physical and chemical properties will continue to fuel innovation in medicinal chemistry.

References

- 1. Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential [mdpi.com]

- 4. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrole: A decisive scaffold for the development of therapeutic agents and structure‐activity relationship: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 8. Acetic acid, dibromo-, methyl ester [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 3,4-Dimethoxy-N-methyl-beta-phenethylamine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3,4-Dimethoxy-N-methyl-beta-phenethylamine, a pivotal intermediate in the pharmaceutical industry. The document delves into the chemical rationale behind a robust synthetic protocol, offers a detailed step-by-step methodology for its preparation, and presents a thorough guide to its analytical characterization. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to confidently synthesize, purify, and verify this important compound.

Introduction: Strategic Importance in Pharmaceutical Synthesis

3,4-Dimethoxy-N-methyl-beta-phenethylamine, also known as N-methylhomoveratrylamine, is a substituted phenethylamine of significant interest in medicinal chemistry and drug development. Its molecular structure, featuring a dimethoxylated phenyl ring and an N-methylated ethylamine side chain, makes it a valuable building block for more complex molecules.

The primary significance of this compound lies in its role as a key intermediate in the synthesis of Verapamil[1][2][3][4]. Verapamil is a widely used calcium channel blocker for the treatment of hypertension, angina, and cardiac arrhythmia. The structural backbone of Verapamil is constructed from 3,4-Dimethoxy-N-methyl-beta-phenethylamine, making the efficient and reliable synthesis of this precursor a critical aspect of the overall drug manufacturing process.

This guide will focus on a common and scalable synthetic route to 3,4-Dimethoxy-N-methyl-beta-phenethylamine and the analytical techniques required to confirm its identity and purity.

Synthesis of 3,4-Dimethoxy-N-methyl-beta-phenethylamine

Several synthetic routes to 3,4-Dimethoxy-N-methyl-beta-phenethylamine have been reported. A frequently employed and scalable method involves the reductive amination of 3,4-dimethoxyphenylacetaldehyde with monomethylamine. This approach is favored for its high efficiency and the availability of the starting materials.

Retrosynthetic Analysis and Strategy

The chosen synthetic strategy hinges on the formation of a carbon-nitrogen bond between the aldehyde group of 3,4-dimethoxyphenylacetaldehyde and the primary amine of monomethylamine, followed by the reduction of the resulting imine intermediate.

Caption: Retrosynthetic analysis of 3,4-Dimethoxy-N-methyl-beta-phenethylamine.

Detailed Experimental Protocol: Reductive Amination

This protocol describes the synthesis of 3,4-Dimethoxy-N-methyl-beta-phenethylamine from 3,4-dimethoxyphenylacetaldehyde and monomethylamine using sodium borohydride as the reducing agent.

Materials:

-

3,4-Dimethoxyphenylacetaldehyde

-

Monomethylamine (40% solution in water)

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Toluene

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3,4-dimethoxyphenylacetaldehyde in methanol.

-

Imine Formation: Cool the solution to 0-5 °C using an ice bath. Slowly add an excess of the monomethylamine solution. Stir the reaction mixture at this temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: While maintaining the temperature at 0-5 °C, slowly and portion-wise add sodium borohydride to the reaction mixture. Control the addition rate to manage any effervescence. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

Workup:

-

Quench the reaction by slowly adding water.

-

Acidify the mixture with hydrochloric acid to a pH of approximately 2.

-

Wash the acidic aqueous layer with toluene to remove any unreacted aldehyde and other non-basic impurities.

-

Make the aqueous layer basic (pH > 10) by the slow addition of a concentrated sodium hydroxide solution.

-

Extract the product into toluene (3x).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude 3,4-Dimethoxy-N-methyl-beta-phenethylamine can be purified by vacuum distillation to obtain a clear, colorless to pale yellow oil.

Caption: Experimental workflow for the synthesis of 3,4-Dimethoxy-N-methyl-beta-phenethylamine.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 3,4-Dimethoxy-N-methyl-beta-phenethylamine. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Physical Properties

| Property | Value |

| CAS Number | 3490-06-0 (Free Base)[5], 13078-76-7 (HCl Salt)[4][6] |

| Molecular Formula | C₁₁H₁₇NO₂[5] |

| Molecular Weight | 195.26 g/mol [5] |

| Appearance | Colorless to pale yellow oil |

| Melting Point (HCl Salt) | 140-142 °C[6] |

Spectroscopic Data

3.2.1. ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.8 | m | 3H | Ar-H |

| ~3.85 | s | 6H | -OCH ₃ |

| ~2.8 | m | 4H | Ar-CH ₂-CH ₂-N |

| ~2.4 | s | 3H | N-CH ₃ |

| ~1.5 (variable) | br s | 1H | N-H |

Note: Spectral data is based on typical values for this class of compounds and may vary slightly depending on the solvent and instrument used.

3.2.2. ¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum is used to identify all unique carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~149 | C -O |

| ~147 | C -O |

| ~132 | Ar-C |

| ~121 | Ar-C H |

| ~112 | Ar-C H |

| ~111 | Ar-C H |

| ~56 | -OC H₃ |

| ~52 | -C H₂-N |

| ~36 | N-C H₃ |

| ~34 | Ar-C H₂- |

Note: Predicted chemical shifts. Actual values may vary.

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Medium, broad | N-H stretch (secondary amine) |

| 2950-3000 | Strong | C-H stretch (aliphatic) |

| ~3050 | Medium | C-H stretch (aromatic) |

| 1590, 1515 | Strong | C=C stretch (aromatic ring) |

| 1260, 1030 | Strong | C-O stretch (aryl ether) |

3.2.4. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

-

Expected Molecular Ion (M⁺): m/z = 195.13

-

Key Fragmentation Peaks: The mass spectrum is expected to show a prominent fragment resulting from the benzylic cleavage, leading to a tropylium-like ion.

Conclusion: A Reliable Pathway to a Key Pharmaceutical Intermediate

The synthesis of 3,4-Dimethoxy-N-methyl-beta-phenethylamine via reductive amination of 3,4-dimethoxyphenylacetaldehyde is a robust and scalable method for producing this crucial intermediate. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development. Adherence to these procedures will ensure the reliable synthesis and verification of this compound, facilitating the advancement of pharmaceutical manufacturing and research.

References

- 1. Synthesis of Verapamil - Chempedia - LookChem [lookchem.com]

- 2. US10144703B2 - Process for the preparation of Verapamil hydrochloride - Google Patents [patents.google.com]

- 3. US20090171110A1 - Process for preparing n-methyl-3, 4-dimethoxyphenylethylamine - Google Patents [patents.google.com]

- 4. WO2016181292A1 - A process for the preparation of verapamil hydrochloride - Google Patents [patents.google.com]

- 5. N-Methylhomoveratrylamine | C11H17NO2 | CID 77039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pure.mpg.de [pure.mpg.de]

An In-depth Technical Guide to the Synthesis of 4,5-Dibromo-1-methylpyrrole

Introduction

4,5-dibromo-1-methylpyrrole is a halogenated heterocyclic compound that serves as a valuable building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry and natural product synthesis. Its utility is derived from the specific substitution pattern on the pyrrole ring, which allows for further functionalization. This guide provides a comprehensive, technically-grounded methodology for the synthesis of 4,5-dibromo-1-methylpyrrole, designed for researchers and drug development professionals. As your Senior Application Scientist, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles and strategic decisions that ensure a successful and reproducible outcome. We will focus on a regiocontrolled, multi-step approach that prioritizes isomeric purity, a critical factor in synthetic chemistry.

Strategic Analysis: Selecting a Viable Synthetic Pathway

The synthesis of 4,5-dibromo-1-methylpyrrole presents a classic challenge of regioselectivity in electrophilic aromatic substitution. A cursory analysis might suggest a direct, two-step approach: N-methylation of pyrrole followed by dibromination. However, a deeper understanding of pyrrole's reactivity reveals the flaws in this seemingly simple path.

-

Route A (Direct Bromination - Not Recommended): This route involves the direct bromination of 1-methylpyrrole. The pyrrole ring is highly activated towards electrophilic substitution, with the C2 and C5 (α-positions) being the most reactive sites. Attempting to directly brominate 1-methylpyrrole with two equivalents of a brominating agent like N-Bromosuccinimide (NBS) would likely lead to a mixture of isomers, with the 2,5-dibromo derivative being a significant, if not primary, product.[1][2] Separating the desired 4,5-isomer from this mixture would be a formidable purification challenge.

-

Route B (Carboxylate-Directed Synthesis - Recommended): To overcome the challenge of regiocontrol, a more robust, three-step strategy is employed. This pathway utilizes a temporary directing group—a carboxylic acid at the C2 position—to deactivate the adjacent positions and steer the bromination specifically to the C4 and C5 positions. This carboxylate group is then removed in the final step to yield the target molecule with high isomeric purity.

This guide will detail the experimentally validated, carboxylate-directed pathway (Route B), as it represents a more controlled and reliable method for obtaining the desired product.

Caption: Recommended three-step synthesis for 4,5-dibromo-1-methylpyrrole.

Part I: Regiocontrolled Dibromination of Pyrrole-2-carboxylic Acid

Strategic Rationale: The synthesis commences with pyrrole-2-carboxylic acid. The electron-withdrawing nature of the carboxylic acid group deactivates the pyrrole ring towards electrophilic attack, particularly at the adjacent C3 and the electronically related C5 positions. This directing effect makes the C4 and C5 positions the most nucleophilic sites available for bromination, thus ensuring the desired regiochemical outcome.

Validated Experimental Protocol 1: Synthesis of 4,5-Dibromo-1H-pyrrole-2-carboxylic acid

This protocol is adapted from established procedures for the selective bromination of pyrrole-2-carboxylic acid.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

|---|---|---|---|

| Pyrrole-2-carboxylic acid | 111.10 | 10.0 g | 90.0 |

| Bromine (Br₂) | 159.81 | 9.2 mL (28.8 g) | 180.0 (2.0 eq) |

| Glacial Acetic Acid | - | 150 mL | - |

| Carbon Tetrachloride (CCl₄) | - | 15 mL | - |

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g (90.0 mmol) of pyrrole-2-carboxylic acid in 150 mL of glacial acetic acid and 15 mL of carbon tetrachloride.

-

Cooling: Cool the stirred solution in an ice-salt bath to form a slush (approximately -5 to -10 °C).

-

Bromine Addition: Prepare a solution of 9.2 mL (180.0 mmol) of bromine in 50 mL of glacial acetic acid. Add this solution dropwise to the cooled pyrrole solution via the dropping funnel over 60-90 minutes. Maintain the internal temperature below 0 °C throughout the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir in the cooling bath for an additional 2-3 hours.

-

Precipitation & Isolation: A precipitate of the product will form during the reaction. Isolate the crude product by vacuum filtration, washing the filter cake with cold water until the filtrate is colorless.

-

Purification: The product, which precipitates from the reaction mixture, can be further purified by recrystallization from propanol or an ethanol/water mixture to yield 4,5-dibromo-1H-pyrrole-2-carboxylic acid as a crystalline solid.

Part II: N-Methylation of the Dibrominated Intermediate

Strategic Rationale: With the bromine atoms correctly positioned, the next step is the methylation of the pyrrole nitrogen. The NH proton is acidic (pKa ≈ 17.5) and can be removed by a suitable base to generate a nucleophilic pyrrolide anion, which then reacts with a methyl electrophile.[3]

Validated Experimental Protocol 2: Synthesis of 4,5-Dibromo-1-methyl-1H-pyrrole-2-carboxylic acid

This protocol employs standard N-alkylation conditions, which are effective for this type of substrate.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

|---|---|---|---|

| 4,5-Dibromo-1H-pyrrole-2-carboxylic acid | 268.91 | 10.0 g | 37.2 |

| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 12.8 g | 93.0 (2.5 eq) |

| Iodomethane (Methyl Iodide, MeI) | 141.94 | 3.5 mL (8.0 g) | 56.0 (1.5 eq) |

| Anhydrous Dimethylformamide (DMF) | - | 100 mL | - |

Procedure:

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 10.0 g (37.2 mmol) of 4,5-dibromo-1H-pyrrole-2-carboxylic acid and 100 mL of anhydrous DMF.

-

Base Addition: Add 12.8 g (93.0 mmol) of anhydrous potassium carbonate to the suspension.

-

Methylation: Add 3.5 mL (56.0 mmol) of iodomethane dropwise to the stirred suspension at room temperature.

-

Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Pour the reaction mixture into 500 mL of cold water. Acidify the aqueous solution to pH 2-3 with 2M HCl. A precipitate will form.

-

Isolation & Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold water and dry under vacuum. The crude 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid can be used in the next step without further purification or can be recrystallized from ethanol if necessary.

Part III: Decarboxylation to Yield 4,5-Dibromo-1-methylpyrrole

Strategic Rationale: The final step involves the removal of the C2-carboxylic acid directing group. While thermal decarboxylation of pyrrole carboxylic acids is possible, it often requires high temperatures. A more efficient and reliable modern approach is the use of copper catalysis, which facilitates the protodecarboxylation under milder conditions and in shorter reaction times.[4][5]

Validated Experimental Protocol 3: Copper-Catalyzed Decarboxylation

This protocol is adapted from modern copper-catalyzed decarboxylation methods, which are highly effective for heteroaromatic carboxylic acids.[5]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

|---|---|---|---|

| 4,5-Dibromo-1-methyl-1H-pyrrole-2-carboxylic acid | 282.94 | 5.0 g | 17.7 |

| Copper(I) Oxide (Cu₂O) | 143.09 | 127 mg | 0.88 (0.05 eq) |

| 1,10-Phenanthroline | 180.21 | 319 mg | 1.77 (0.10 eq) |

| N-Methyl-2-pyrrolidone (NMP) | - | 30 mL | - |

| Quinoline | - | 10 mL | - |

Procedure:

-

Reaction Setup: In a microwave reaction vessel equipped with a magnetic stir bar, combine 5.0 g (17.7 mmol) of 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid, 127 mg (0.88 mmol) of copper(I) oxide, and 319 mg (1.77 mmol) of 1,10-phenanthroline.

-

Solvent Addition: Add 30 mL of NMP and 10 mL of quinoline. Seal the vessel.

-

Microwave Irradiation: Place the vessel in a microwave reactor. Heat the mixture to 190 °C and hold for 15-20 minutes. Monitor the evolution of CO₂ (gas pressure) to track reaction progress.

-

Cooling & Work-up: After the reaction is complete, cool the vessel to room temperature. Dilute the mixture with 100 mL of ethyl acetate and filter through a pad of celite to remove the copper catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash with 1M HCl (2 x 50 mL) to remove quinoline and NMP, followed by a wash with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).

-

Isolation & Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluting with hexanes/ethyl acetate) to afford pure 4,5-dibromo-1-methylpyrrole.

Caption: Experimental workflow for the final decarboxylation step.

Summary and Key Insights

The synthesis of 4,5-dibromo-1-methylpyrrole is most reliably achieved through a three-step, carboxylate-directed strategy. This approach circumvents the significant regioselectivity issues inherent in the direct bromination of 1-methylpyrrole. The key control points for a successful synthesis are:

-

Regiocontrolled Bromination: Utilizing pyrrole-2-carboxylic acid as the starting material is critical for directing the bromine atoms to the C4 and C5 positions.

-

Efficient N-Methylation: Standard alkylation conditions using methyl iodide and a carbonate base provide a reliable method for methylating the dibrominated intermediate.

-

Modern Decarboxylation: Employing a microwave-assisted, copper-catalyzed protocol offers a rapid and high-yielding method for removing the directing carboxyl group, avoiding the harsh conditions of traditional thermal methods.

By adhering to this strategically sound pathway and the detailed protocols within this guide, researchers can confidently produce 4,5-dibromo-1-methylpyrrole with high purity, ready for use in advanced synthetic applications.

References

Introduction: The Strategic Alliance of Pyrrole and Halogens in Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of Halogenated Pyrrole Derivatives

The pyrrole ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active natural products and synthetic compounds. Its unique electronic properties, hydrogen bonding capabilities, and conformational flexibility allow it to serve as a versatile pharmacophore. When this scaffold is decorated with halogens—a strategy known as halogenation—its physicochemical and pharmacological properties can be dramatically altered.

Halogenation is a powerful tool in drug design, capable of modulating a molecule's:

-

Lipophilicity: Enhancing membrane permeability and facilitating passage across biological barriers.

-

Metabolic Stability: Blocking sites of oxidative metabolism, thereby increasing the compound's half-life.

-

Binding Affinity: Halogen atoms can participate in specific, high-affinity interactions with biological targets, such as halogen bonding, which is a non-covalent interaction between a halogen atom and a Lewis base.

-

Electronic Profile: Altering the electron density of the pyrrole ring, which can fine-tune the molecule's reactivity and interaction with target proteins.

This guide provides a comprehensive overview of the diverse biological activities exhibited by halogenated pyrrole derivatives, delves into their mechanisms of action, and presents standardized experimental workflows for their synthesis and evaluation. The insights herein are intended to equip researchers and drug development professionals with the foundational knowledge required to explore and exploit this potent class of compounds.

Chapter 1: A Spectrum of Biological Warfare: Key Activities of Halogenated Pyrroles

Halogenated pyrroles, particularly those derived from marine organisms, exhibit a remarkable range of potent biological activities. These compounds have evolved in competitive natural environments, leading to the development of powerful chemical defenses that can be repurposed for therapeutic applications.

Antimicrobial and Antifungal Activity

Perhaps the most well-documented activity of halogenated pyrroles is their ability to combat microbial and fungal pathogens. Many of these compounds function by disrupting fundamental cellular processes in a manner distinct from conventional antibiotics, making them promising leads for overcoming drug resistance.

A seminal example is Pyrrolnitrin , a chlorinated phenylpyrrole first isolated from Pseudomonas pyrrocinia. It exhibits potent broad-spectrum antifungal activity. Its mechanism involves the disruption of the cellular respiratory chain, leading to oxidative stress and cell death.

Another significant class includes the polyhalogenated pyrroles isolated from marine sponges and bacteria. For instance, pentabromopseudilin , isolated from the marine bacterium Alteromonas luteoviolacea, shows powerful activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These marine-derived compounds often feature multiple halogen atoms, which contribute significantly to their potency.

Table 1: Comparative Antimicrobial Activity (MIC) of Representative Halogenated Pyrroles

| Compound | Halogenation Pattern | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |

| Pyrrolnitrin | Dichloro- | Candida albicans | 0.2 µg/mL | |

| Pentabromopseudilin | Pentabromo- | Staphylococcus aureus (MRSA) | 0.5 µg/mL | |

| Monodechloro-pyrrolnitrin | Monochloro- | Candida albicans | 1.5 µg/mL | |

| Synthetic Bromo-pyrrole A | Dibromo- | Escherichia coli | 8.0 µg/mL |

Note: MIC values are illustrative and can vary based on specific strains and assay conditions.

Anticancer Activity

The cytotoxic properties of halogenated pyrroles have positioned them as intriguing candidates for anticancer drug development. Their mechanisms often involve the induction of apoptosis, inhibition of key signaling pathways, or disruption of cellular metabolism.

The marine alkaloid Ageliferin and its derivatives, which are brominated pyrrolic compounds, have demonstrated significant cytotoxicity against various cancer cell lines. Their mode of action is believed to involve the inhibition of protein-protein interactions crucial for cancer cell proliferation and survival.

Furthermore, synthetic halogenated pyrroles have been designed to target specific cancer-related enzymes. For example, derivatives have been developed as inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer. The halogen atoms in these molecules often form critical halogen bonds within the ATP-binding pocket of the kinase, enhancing their inhibitory potency and selectivity.

Anti-inflammatory and Immunomodulatory Effects

Chronic inflammation is a hallmark of numerous diseases. Halogenated pyrroles have emerged as potential anti-inflammatory agents by modulating key inflammatory pathways. For example, certain brominated pyrroles have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 by targeting transcription factors such as NF-κB. This inhibition prevents the downstream cascade of inflammatory events, offering a potential therapeutic strategy for conditions like rheumatoid arthritis and inflammatory bowel disease.

Chapter 2: Unraveling the Mechanism: How Halogenated Pyrroles Exert Their Effects

The efficacy of halogenated pyrroles stems from their ability to interact with specific biological targets with high affinity. While mechanisms are diverse, a recurring theme is the disruption of essential cellular processes.

A prominent mechanism for many antimicrobial pyrroles is the uncoupling of oxidative phosphorylation . As illustrated below, these lipophilic molecules can insert into the mitochondrial or bacterial cell membrane. There, they act as protonophores, shuttling protons across the membrane and dissipating the proton motive force. This gradient is essential for ATP synthesis. By collapsing it, the compounds effectively starve the cell of energy, leading to growth inhibition and death.

Caption: Mechanism of mitochondrial uncoupling by halogenated pyrroles.

Chapter 3: Experimental Design and Protocols

The successful investigation of halogenated pyrroles requires robust and reproducible experimental protocols. This chapter provides a generalized workflow for the discovery and characterization of these compounds, followed by a detailed, self-validating protocol for a common antimicrobial assay.

General Workflow: From Discovery to Bioactivity

The process of identifying and validating a new bioactive halogenated pyrrole follows a multi-step, iterative path. The goal is to move from a crude natural extract or a synthetic library to a purified, characterized compound with a confirmed biological activity and a preliminary understanding of its mechanism.

Caption: General workflow for bioactive halogenated pyrrole discovery.

Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of a halogenated pyrrole, a fundamental assay for quantifying antimicrobial potency.

Principle: A serial dilution of the test compound is prepared in a 96-well microtiter plate and inoculated with a standardized suspension of the target microorganism. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microbe after a defined incubation period.

Materials:

-

Test Compound (Halogenated Pyrrole), dissolved in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.

-

96-well, sterile, flat-bottom microtiter plates.

-

Microbial Culture (e.g., S. aureus or C. albicans), grown to mid-log phase.

-

Appropriate Broth Medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Sterile 1X Phosphate Buffered Saline (PBS).

-

Spectrophotometer or plate reader (for inoculum standardization).

-

Positive Control Antibiotic (e.g., Vancomycin for S. aureus, Fluconazole for C. albicans).

-

Negative Control (Vehicle, e.g., DMSO).

-

Resazurin sodium salt solution (optional, for viability visualization).

Methodology:

Part A: Inoculum Preparation (Self-Validation Step)

-

Inoculate 5 mL of broth medium with a single colony of the test organism. Incubate at the appropriate temperature (e.g., 37°C for S. aureus) with shaking until the culture reaches the turbidity of a 0.5 McFarland standard.

-

Causality Check: Using a McFarland standard ensures a consistent starting density of bacteria (~1.5 x 10⁸ CFU/mL), which is critical for assay reproducibility.

-

Dilute the standardized culture in fresh broth to achieve a final working concentration of approximately 5 x 10⁵ CFU/mL. This final density is low enough to allow for a full growth curve but high enough for visible turbidity.

Part B: Plate Preparation and Serial Dilution

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

In the first column (e.g., Column 1), add an additional 100 µL of broth containing the test compound at twice the highest desired final concentration.

-

Perform a 2-fold serial dilution by transferring 100 µL from Column 1 to Column 2, mixing thoroughly, then transferring 100 µL from Column 2 to Column 3, and so on, up to Column 10. Discard the final 100 µL from Column 10. This creates a concentration gradient.

-

Control Setup (Trustworthiness Step):

-

Column 11 (Growth Control): Add 100 µL of broth. This well will receive the inoculum but no compound, and must show robust growth.

-

Column 12 (Sterility Control): Add 100 µL of broth. This well receives no inoculum and no compound, and must remain clear.

-

Set up a separate dilution series for the positive control antibiotic.

-

Part C: Inoculation and Incubation

-

Add 100 µL of the standardized inoculum (from Part A) to wells in Columns 1 through 11. Do NOT add inoculum to Column 12.

-

The final volume in each well is now 200 µL. The compound concentrations are now half of the initial dilution series.

-

Seal the plate (e.g., with a breathable film) and incubate for 18-24 hours at the appropriate temperature.

Part D: Data Interpretation

-

Visually inspect the plate. The MIC is the lowest concentration at which no turbidity (i.e., no visible growth) is observed.

-

Validation Check:

-

The Sterility Control (Column 12) must be clear.

-

The Growth Control (Column 11) must be turbid.

-

The positive control antibiotic should yield an MIC within its known acceptable range for the test organism.

-

-

(Optional) Add 20 µL of Resazurin solution to each well and incubate for another 2-4 hours. A color change from blue (no metabolic activity) to pink (metabolic activity) provides a colorimetric confirmation of cell viability. The MIC is the lowest concentration well that remains blue.

Conclusion and Future Perspectives

Halogenated pyrrole derivatives represent a rich and underexplored source of therapeutic leads. Their potent and diverse biological activities, stemming from unique halogen-driven interactions and mechanisms like mitochondrial uncoupling, make them compelling candidates for addressing urgent medical needs, including antimicrobial resistance and cancer.

The future of this field lies in a multidisciplinary approach. Advances in synthetic chemistry will enable the creation of novel, rationally designed pyrrole libraries with finely tuned properties. High-throughput screening combined with advanced mechanistic studies will accelerate the identification of potent and selective drug candidates. As our understanding of the nuanced roles of halogenation in molecular recognition continues to grow, the potential to develop next-generation therapeutics from the humble pyrrole scaffold appears more promising than ever.

An In-depth Technical Guide to the Discovery of Brominated Pyrroles in Marine Natural Products

Abstract: The marine environment is a vast reservoir of chemical diversity, offering a plethora of unique molecular scaffolds with significant therapeutic potential. Among these, brominated pyrrole alkaloids, predominantly isolated from marine sponges of the genus Agelas, represent a fascinating and biologically significant class of natural products. This technical guide provides a comprehensive overview of the discovery, biosynthesis, chemical diversity, and pharmacological activities of these compounds. It is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and in-depth experimental insights. The guide details established protocols for the isolation, purification, and structure elucidation of brominated pyrroles, underpinned by a rationale for key experimental choices.

Introduction: The Ocean's Chemical Arsenal

The world's oceans harbor an immense diversity of life, much of which relies on chemical defense mechanisms for survival. This has led to the evolution of a vast array of secondary metabolites with unique and complex chemical structures. Marine invertebrates, particularly sessile organisms like sponges, are prolific producers of these bioactive compounds. Over 5,300 compounds have been isolated from sponges alone, with approximately 200 new molecules being reported annually.

A significant feature of many marine natural products is the presence of halogen atoms, most commonly bromine and chlorine. Brominated compounds are particularly prevalent in marine organisms, a consequence of the high concentration of bromide in seawater and the presence of halogenating enzymes like bromoperoxidases. These halogenated metabolites often exhibit potent biological activities, making them a focal point for drug discovery efforts.

The Rise of Brominated Pyrroles: A Chemically Diverse Family

Bromopyrrole alkaloids are a prominent class of exclusively marine-derived alkaloids, with over 140 derivatives identified from more than 20 different sponge species. These compounds are characterized by a core pyrrole ring, often substituted with one or more bromine atoms. The sponge genus Agelas is a particularly rich source of these metabolites.

The structural diversity within this family is remarkable, ranging from simple brominated pyrrole carboxylic acids to complex dimeric and trimeric structures. A common structural motif in many of these alkaloids is the pyrrole-imidazole unit, with oroidin being a key biosynthetic precursor.

Biosynthesis: Nature's Synthetic Strategy

The biosynthesis of brominated pyrroles in marine sponges is a fascinating example of enzymatic precision. While the exact pathways are still under investigation for many compounds, it is understood that the process involves the incorporation of proline-derived building blocks to form the pyrrole ring. The bromination is catalyzed by vanadium-dependent bromoperoxidases, which utilize bromide from seawater to regioselectively halogenate the pyrrole scaffold.

The intricate biosynthetic machinery of the sponge holobiont, which includes the sponge itself and its associated microorganisms, likely plays a crucial role in the production of these complex molecules. There is evidence to suggest a conservation of biosynthetic logic between bromotyrosine alkaloids and brominated pyrrole-imidazole alkaloids.

Caption: Proposed biosynthetic pathway of brominated pyrroles.

Isolation and Structure Elucidation: A Technical Workflow

The discovery of novel brominated pyrroles relies on a systematic and robust workflow for their isolation and characterization. This process is often guided by bioassays to identify fractions with interesting biological activity.

Step-by-Step Experimental Protocol: Bioassay-Guided Fractionation

-

Sample Collection and Preparation:

-

Collect sponge specimens (e.g., Agelas sp.) and freeze-dry them to preserve the chemical integrity of the metabolites.

-

Grind the freeze-dried sponge material into a fine powder to maximize the surface area for extraction.

-

-

Solvent Extraction:

-

Perform a sequential extraction of the powdered sponge material with solvents of increasing polarity (e.g., n-hexane, dichloromethane, methanol). This initial step separates compounds based on their general polarity.

-

Rationale: This graded extraction provides a preliminary fractionation of the complex mixture of metabolites, simplifying subsequent purification steps.

-

-

Liquid-Liquid Partitioning:

-

Concentrate the crude extracts and partition them between immiscible solvents (e.g., n-hexane/90% methanol, dichloromethane/water).

-

Rationale: This technique further separates compounds based on their differential solubility in the two phases, enriching certain classes of compounds in each layer.

-

-

Chromatographic Separation:

-

Subject the bioactive fractions to a series of chromatographic techniques for purification.

-

Vacuum Liquid Chromatography (VLC) and Column Chromatography (CC): Utilize silica gel or reversed-phase C18 silica as the stationary phase to perform initial, large-scale separations.

-

High-Performance Liquid Chromatography (HPLC): Employ preparative and semi-preparative reversed-phase HPLC for the final purification of individual compounds.

-

Rationale: The orthogonality of different chromatographic methods (normal phase vs. reversed-phase) is crucial for resolving complex mixtures and obtaining pure compounds.

-

-

Structure Elucidation:

-

Determine the chemical structure of the isolated pure compounds using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRESIMS) is used to determine the molecular formula. The isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) is a key diagnostic feature.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (1H and 13C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for elucidating the connectivity and stereochemistry of the molecule.

-

Caption: Workflow for the isolation of brominated pyrroles.

Pharmacological Activities and Therapeutic Potential

Brominated pyrroles from marine sources exhibit a wide spectrum of potent biological activities, making them attractive lead compounds for drug development.

| Biological Activity | Examples of Active Compounds | Reference Organism |

| Anticancer | Agelastatin A, Dibromosceptrin | Agelas sp. |

| Antimicrobial | Oroidin, Ageliferins, Marmaricines | Agelas sp. |

| Anti-biofilm | Oroidin derivatives | Agelas sp. |

| Anti-inflammatory | Various bromopyrrole alkaloids | Marine Sponges |

| Immunomodulatory | Sceptrin | Agelas sp. |

| Antiviral | Certain dimeric bromopyrroles | Agelas sp. |

-

Anticancer Activity: Many brominated pyrroles have demonstrated significant cytotoxicity against various cancer cell lines. Their mechanisms of action are diverse and continue to be an active area of research.

-

Antimicrobial and Anti-biofilm Properties: With the rise of antibiotic resistance, the potent antibacterial activity of compounds like oroidin and its derivatives against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), is of particular interest. Some of these compounds also inhibit the formation of bacterial biofilms, a key factor in chronic infections.

-

Neurological Activity: Certain brominated pyrroles have been shown to interact with cellular calcium homeostasis, suggesting potential applications in neuroscience research. For instance, dibromosceptrin was found to be a potent inhibitor of voltage-dependent calcium elevation in PC12 cells.

Future Directions and Conclusion

The discovery of brominated pyrroles from marine organisms has significantly contributed to the field of natural product chemistry and drug discovery. The structural novelty and potent bioactivities of these compounds underscore the importance of continued exploration of the marine environment for new therapeutic agents.

Future research will likely focus on:

-

Total Synthesis and Analogue Development: The total synthesis of complex brominated pyrroles allows for the confirmation of their structures and provides a platform for the generation of novel analogues with improved pharmacological properties.

-

Understanding Mechanisms of Action: Elucidating the precise molecular targets and mechanisms of action of these compounds is crucial for their development as therapeutic agents.

-

Exploring the Sponge Microbiome: Further investigation into the symbiotic microorganisms associated with sponges may reveal the true biosynthetic origins of these compounds and could lead to more sustainable production methods through fermentation.

The Indispensable Role of Bromine in Modern Organic Synthesis: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Bromine, a uniquely reactive halogen, serves as a cornerstone of modern organic synthesis. Its ability to be strategically introduced into and subsequently removed or transformed from a carbon skeleton provides chemists with a powerful tool for molecular construction. This in-depth technical guide explores the multifaceted role of bromine, moving beyond a simple recitation of reactions to provide a deep understanding of the underlying principles and practical applications that are critical for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, offering field-proven insights into the strategic application of bromination and organobromine intermediates in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).

Introduction: The Strategic Value of the Carbon-Bromine Bond

The utility of bromine in organic synthesis stems from the unique properties of the carbon-bromine (C-Br) bond. With a bond dissociation energy that is lower than that of carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds, the C-Br bond is sufficiently labile to participate in a wide array of transformations. Yet, it is stable enough to be carried through multi-step synthetic sequences. This delicate balance of reactivity and stability makes organobromides exceptionally versatile intermediates.

This guide will illuminate the strategic applications of bromine, focusing on the key transformations that are fundamental to the modern synthetic chemist's toolkit. We will explore how the strategic placement of a bromine atom can unlock synthetic pathways to novel and complex molecular architectures, a critical aspect of drug discovery and development.

Electrophilic Bromination: Activating π-Systems

Electrophilic bromination is a fundamental process for introducing bromine into molecules containing electron-rich double bonds (alkenes) or aromatic rings.[1][2]

Electrophilic Addition to Alkenes

The reaction of alkenes with molecular bromine (Br₂) is a classic example of electrophilic addition.[3][4] The π-bond of the alkene acts as a nucleophile, attacking the electrophilic bromine. A key feature of this reaction is the formation of a cyclic bromonium ion intermediate, which accounts for the observed anti-addition of the two bromine atoms across the double bond.[3][5][6]

The decolorization of a bromine solution serves as a qualitative test for the presence of unsaturation in a molecule.[3][4][7]

Mechanism of Electrophilic Addition of Bromine to an Alkene

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 4,5-dibromo-1-methylpyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyrroles

The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional organic materials. The ability to precisely functionalize the pyrrole ring at specific positions is paramount for structure-activity relationship (SAR) studies and the development of novel molecular entities. Methyl 4,5-dibromo-1-methylpyrrole-2-carboxylate is a versatile building block, offering two distinct reactive sites for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, stands out for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its boronic acid and ester reagents.[1][2]

This guide provides a detailed exploration of the Suzuki coupling reaction using this compound, with a focus on achieving selective mono- and di-arylation. We will delve into the mechanistic underpinnings that govern regioselectivity, provide experimentally validated protocols, and offer insights into reaction optimization and troubleshooting.

Understanding Regioselectivity: The Key to Controlled Synthesis

In dihalogenated heterocyclic compounds, the site of the initial cross-coupling reaction is dictated by the relative reactivity of the carbon-halogen bonds. For 4,5-dibromopyrrole-2-carboxylate esters, the C5 position is more electron-deficient than the C4 position due to the cumulative electron-withdrawing effects of the adjacent carboxylate group and the pyrrole nitrogen. This electronic difference makes the C5-Br bond more susceptible to oxidative addition to the Pd(0) catalyst, which is typically the rate-determining step of the Suzuki coupling cycle.[3]

Consequently, by carefully controlling the stoichiometry of the boronic acid coupling partner, it is possible to achieve selective mono-arylation at the C5 position. Subsequent modification of the reaction conditions, including the introduction of a second, different boronic acid, allows for a stepwise, regioselective synthesis of unsymmetrically substituted 4,5-diarylpyrroles.[4]

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] The fundamental steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond (preferentially at C5) of the pyrrole substrate to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers its organic group to the Pd(II) complex, displacing the bromide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

Experimental Protocols

Materials and Reagents

-

This compound

-

Arylboronic acid of choice

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃), anhydrous

-

1,4-Dioxane, anhydrous

-

Water, deionized and degassed

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Protocol 1: Selective Mono-Arylation at the C5 Position

This protocol is designed for the selective coupling of one equivalent of an arylboronic acid at the C5 position of the dibromopyrrole substrate.

Step-by-Step Procedure:

-

To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Seal the flask, and evacuate and backfill with argon three times to ensure an inert atmosphere.

-

Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask. The typical solvent volume is 10 mL per mmol of the pyrrole substrate.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired mono-arylated product.

Protocol 2: One-Pot Sequential Di-Arylation

This protocol allows for the synthesis of unsymmetrically substituted 4,5-diarylpyrroles in a single reaction vessel.

Step-by-Step Procedure:

-

Follow steps 1-5 from Protocol 1 for the initial mono-arylation at the C5 position.

-

Once the first coupling is complete as determined by TLC or LC-MS, cool the reaction mixture to room temperature.

-

To the same flask, add the second arylboronic acid (1.2 eq), additional potassium carbonate (1.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.02 eq).

-

Re-establish an inert atmosphere by evacuating and backfilling with argon.

-